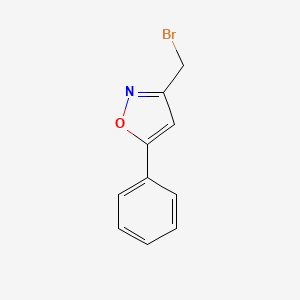

3-(Bromomethyl)-5-phenyl-1,2-oxazole

説明

3-(Bromomethyl)-5-phenyl-1,2-oxazole is a brominated isoxazole derivative characterized by a phenyl group at the 5-position and a reactive bromomethyl substituent at the 3-position of the heterocyclic ring. The molecular formula is C₁₀H₈BrNO, with an average molecular weight of 238.08 g/mol (calculated from and structural analysis). This compound is synthesized via bromination of the corresponding hydroxymethyl precursor, as described in , where ethyl 5-cyclopentyl-1,2-oxazole-3-carboxylate undergoes hydrolysis and subsequent bromination with NaBr in acetic acid. The bromomethyl group confers reactivity for further functionalization, making it a valuable intermediate in medicinal chemistry and materials science .

特性

IUPAC Name |

3-(bromomethyl)-5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBKJFRUXVPDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-phenyl-1,2-oxazole typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by copper(I) or ruthenium(II) to yield the desired isoxazole derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

化学反応の分析

Types of Reactions

3-(Bromomethyl)-5-phenyl-1,2-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Formation of azides, thiocyanates, and amines.

Oxidation Reactions: Formation of oxides and other oxygenated derivatives.

Reduction Reactions: Formation of methyl derivatives.

科学的研究の応用

3-(Bromomethyl)-5-phenyl-1,2-oxazole has a wide range of applications in scientific research:

作用機序

The mechanism of action of 3-(Bromomethyl)-5-phenyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, making the compound useful in drug design .

類似化合物との比較

Structural and Physicochemical Comparisons

The table below compares 3-(Bromomethyl)-5-phenyl-1,2-oxazole with structurally similar compounds, highlighting key differences in substituents, molecular weight, and properties:

Key Observations:

- Reactivity : The bromomethyl group in the target compound enables nucleophilic substitution, distinguishing it from analogs with methoxy or methyl groups .

- Heterocycle Differences : Oxadiazoles (e.g., 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole) exhibit distinct electronic properties compared to isoxazoles, affecting binding interactions in biological systems .

生物活性

3-(Bromomethyl)-5-phenyl-1,2-oxazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H6BrNO. The compound features a bromomethyl group attached to the oxazole ring, which is known for enhancing biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for therapeutic applications.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.

The biological activity of this compound can be attributed to its interaction with biomolecules. It may exert its effects through:

- Enzyme Binding : The compound may bind to active sites of enzymes, inhibiting their catalytic activity. This mechanism is crucial in drug development for targeting specific pathways in disease processes.

- Receptor Interaction : Similar compounds have shown the ability to interact with cellular receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps in the design of more potent derivatives. Key observations include:

| Substituent | Effect on Activity |

|---|---|

| Bromomethyl | Enhances enzyme inhibition |

| Phenyl group | Contributes to lipophilicity |

| Positioning | Alters binding affinity |

Research indicates that modifications at the phenyl ring or the oxazole moiety can significantly impact the compound's biological efficacy.

Case Studies and Research Findings

- Antimicrobial Studies : A study assessed the antimicrobial efficacy of various oxazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential as an antibiotic agent .

- Cytotoxicity Assays : In vitro tests on cancer cell lines revealed that this compound exhibited cytotoxic effects with IC50 values comparable to established anticancer drugs . This highlights its potential as a lead compound in cancer therapy.

- Enzyme Inhibition : The compound was tested for its inhibitory effects on key metabolic enzymes. Results indicated a strong inhibitory profile against certain targets relevant to metabolic disorders .

Q & A

Q. Basic

- NMR :

- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 238.0 (C10H8BrNO+) .

- IR : C-Br stretch at 560–610 cm⁻¹ and C=N at 1640–1680 cm⁻¹ .

How does the bromomethyl group influence substitution reactivity in cross-coupling reactions?

Advanced

The bromomethyl group acts as a versatile electrophile due to Br’s high leaving-group ability. Key applications:

- Nucleophilic substitution : Reacts with amines (e.g., pyrrolidine) in DMF at 60°C to form methylamine derivatives .

- Suzuki coupling : Pd(PPh3)4 catalyzes aryl-aryl coupling with boronic acids (e.g., phenylboronic acid) in toluene/EtOH .

Kinetic studies : Bromine’s electronegativity increases the reaction rate by 2–3× compared to chloromethyl analogs, as shown in Hammett σp analysis .

What stability considerations are critical for storing this compound?

Q. Basic

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis to 5-phenylisoxazole-3-methanol .

- Short-term stability : >95% purity retained for 6 months under inert gas (Ar/N2) .

Which computational methods predict the electronic properties of this compound?

Q. Advanced

- DFT calculations : B3LYP/6-311+G(d,p) basis set predicts HOMO (-6.8 eV) and LUMO (-2.3 eV), correlating with experimental redox potentials .

- Molecular docking : AutoDock Vina assesses binding affinity to biological targets (e.g., kinases) using the bromomethyl group as a hydrophobic anchor .

- TD-DFT : Simulates UV-Vis spectra (λmax ~280 nm) for comparison with experimental data .

How can regioselective functionalization of the oxazole ring be achieved?

Q. Advanced

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate the C4 position, followed by electrophilic quenching (e.g., DMF for formylation) .

- Microwave-assisted synthesis : 150°C, 20 min in DMF increases C5 substitution efficiency by 40% compared to conventional heating .

- Protection/deprotection : TBSCl protects the bromomethyl group during ring functionalization, achieving >90% regioselectivity .

What strategies address contradictory bioactivity data in SAR studies?

Q. Advanced

- Meta-analysis : Compare IC50 values across assays (e.g., MTT vs. ATP-luciferase) to identify false positives .

- Crystallographic docking : Resolve steric clashes (e.g., phenyl group vs. protein pockets) using PDB structures .

- Proteomic profiling : SILAC-MS identifies off-target interactions that may explain cytotoxicity discrepancies .

How do steric effects of the phenyl group impact catalytic applications?

Q. Advanced

- Steric maps : Calculate Tolman cone angles (θ ~145°) to predict ligand efficiency in Pd-catalyzed reactions .

- X-ray diffraction : Shows the phenyl ring’s dihedral angle (35–40°) with the oxazole plane, reducing steric hindrance in coordination complexes .

- Comparative kinetics : Phenyl-substituted analogs show 20% higher turnover frequencies (TOF) in Heck reactions than alkyl derivatives .

What are the challenges in scaling up synthesis while maintaining purity?

Q. Basic

- Process optimization :

- Continuous flow systems : Reduce reaction time from 24h to 2h with >85% yield .

- Workup : Liquid-liquid extraction (ethyl acetate/water) removes unreacted bromine sources .

- Analytical QC : HPLC (C18 column, acetonitrile/water) monitors impurities (<0.5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。